Cas no 2169879-57-4 (ethyl (2E)-3-1-(propan-2-yl)-1H-pyrazol-5-ylprop-2-enoate)

ethyl (2E)-3-1-(propan-2-yl)-1H-pyrazol-5-ylprop-2-enoate 化学的及び物理的性質
名前と識別子
-
- ethyl (2E)-3-1-(propan-2-yl)-1H-pyrazol-5-ylprop-2-enoate
- EN300-1455981
- ethyl (2E)-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]prop-2-enoate
- 2169879-57-4
-
- インチ: 1S/C11H16N2O2/c1-4-15-11(14)6-5-10-7-8-12-13(10)9(2)3/h5-9H,4H2,1-3H3/b6-5+
- InChIKey: QXCLJZDPYLGPJU-AATRIKPKSA-N
- ほほえんだ: O(CC)C(/C=C/C1=CC=NN1C(C)C)=O
計算された属性
- せいみつぶんしりょう: 208.121177757g/mol
- どういたいしつりょう: 208.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 44.1Ų
ethyl (2E)-3-1-(propan-2-yl)-1H-pyrazol-5-ylprop-2-enoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1455981-2.5g |
ethyl (2E)-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]prop-2-enoate |
2169879-57-4 | 2.5g |
$2100.0 | 2023-06-06 | ||
Enamine | EN300-1455981-5000mg |
ethyl (2E)-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]prop-2-enoate |
2169879-57-4 | 5000mg |
$3105.0 | 2023-09-29 | ||
Enamine | EN300-1455981-0.25g |
ethyl (2E)-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]prop-2-enoate |
2169879-57-4 | 0.25g |
$985.0 | 2023-06-06 | ||
Enamine | EN300-1455981-2500mg |
ethyl (2E)-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]prop-2-enoate |
2169879-57-4 | 2500mg |
$2100.0 | 2023-09-29 | ||
Enamine | EN300-1455981-10000mg |
ethyl (2E)-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]prop-2-enoate |
2169879-57-4 | 10000mg |
$4606.0 | 2023-09-29 | ||
Enamine | EN300-1455981-500mg |
ethyl (2E)-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]prop-2-enoate |
2169879-57-4 | 500mg |
$1027.0 | 2023-09-29 | ||
Enamine | EN300-1455981-250mg |
ethyl (2E)-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]prop-2-enoate |
2169879-57-4 | 250mg |
$985.0 | 2023-09-29 | ||
Enamine | EN300-1455981-0.5g |
ethyl (2E)-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]prop-2-enoate |
2169879-57-4 | 0.5g |
$1027.0 | 2023-06-06 | ||
Enamine | EN300-1455981-50mg |
ethyl (2E)-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]prop-2-enoate |
2169879-57-4 | 50mg |
$900.0 | 2023-09-29 | ||
Enamine | EN300-1455981-1000mg |
ethyl (2E)-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]prop-2-enoate |
2169879-57-4 | 1000mg |
$1070.0 | 2023-09-29 |
ethyl (2E)-3-1-(propan-2-yl)-1H-pyrazol-5-ylprop-2-enoate 関連文献
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
8. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
ethyl (2E)-3-1-(propan-2-yl)-1H-pyrazol-5-ylprop-2-enoateに関する追加情報
Introduction to Ethyl (2E)-3-1-(Propan-2-yl)-1H-pyrazol-5-ylprop-2-enoate (CAS No. 2169879-57-4)
Ethyl (2E)-3-1-(propan-2-yl)-1H-pyrazol-5-ylprop-2-enoate (CAS No. 2169879-57-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as ethyl (E)-3-(1-isopropyl-1H-pyrazol-5-yl)acrylate, is characterized by its unique structural features and potential biological activities. The compound's structure includes an ester group, a pyrazole ring, and an isopropyl substituent, which collectively contribute to its chemical and biological properties.
The synthesis of ethyl (2E)-3-1-(propan-2-yl)-1H-pyrazol-5-ylprop-2-enoate has been extensively studied due to its potential applications in drug discovery and development. Recent research has focused on optimizing the synthetic pathways to improve yield and purity, making it more accessible for further investigation. One notable synthetic route involves the condensation of ethyl acrylate with 1-isopropylpyrazole in the presence of a suitable catalyst, such as palladium or copper complexes.
In terms of its biological activity, ethyl (2E)-3-1-(propan-2-yl)-1H-pyrazol-5-ylprop-2-enoate has shown promising results in various assays. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in metabolic pathways, making it a candidate for the treatment of metabolic disorders. Additionally, the compound has been evaluated for its anti-inflammatory properties, with preliminary data suggesting that it may have therapeutic potential in conditions such as arthritis and other inflammatory diseases.
The pharmacokinetic properties of ethyl (2E)-3-1-(propan-2-yl)-1H-pyrazol-5-ylprop-2-enoate have also been investigated. Research indicates that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its potential use as a therapeutic agent. In particular, the ester group in the molecule may influence its bioavailability and metabolic stability, making it an interesting subject for further study.
Clinical trials are currently underway to evaluate the safety and efficacy of ethyl (2E)-3-1-(propan-2-yl)-1H-pyrazol-5-ylprop-2-enoate in human subjects. Early-phase trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical trials to explore its potential therapeutic applications.
The structural features of ethyl (2E)-3-1-(propan-2-y l)-1H-pyrazol -5 - ylprop - 2 - enoate have also been studied using computational methods such as molecular docking and molecular dynamics simulations. These studies have provided insights into the compound's interactions with target proteins and enzymes, which can guide the design of more potent and selective derivatives.
In conclusion, ethyl (2E)-3 - 1 -(propan - 2 - yl) - 1 H - pyrazol - 5 - ylprop - 2 - enoate (CAS No. 2169879 - 57 - 4) is a promising compound with a range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its favorable biological and pharmacokinetic properties, make it an exciting candidate for further development. Ongoing research and clinical trials will continue to elucidate its full potential as a therapeutic agent.
2169879-57-4 (ethyl (2E)-3-1-(propan-2-yl)-1H-pyrazol-5-ylprop-2-enoate) 関連製品
- 1806373-50-1(4-(3-Bromo-2-oxopropyl)-2-iodomandelic acid)
- 1805874-84-3(Methyl 2-(3-bromo-2-oxopropyl)-3-(bromomethyl)benzoate)
- 1312455-52-9(Tert-butyl 2,8-dioxo-1-azaspiro[4.5]decane-1-carboxylate)
- 2357080-03-4((S)-4-((3,6-Bis(3-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole)
- 2172507-05-8(5-(1-methoxyethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanol)
- 639858-32-5(Benzamide, N-cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]-)
- 743452-51-9(4-tert-butyl-N-(2-chloroacetyl)benzamide)
- 1609-28-5(2-Propenamide, N-hydroxy-)
- 1361604-22-9(3'-Fluoro-2,4,6-trichloro-2'-(trifluoromethyl)biphenyl)
- 477297-35-1((2E)-2-4-(4-bromophenyl)-1,3-thiazol-2-yl-3-(3,4-difluorophenyl)aminoprop-2-enenitrile)



